molecular formula C24H34Cl2N2 B159065 (+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride CAS No. 52694-54-9

(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride

Cat. No.: B159065
CAS No.: 52694-54-9
M. Wt: 421.4 g/mol
InChI Key: PDTBWROWBIVSFO-ASMAMLKCSA-N
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Description

(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride, more commonly known in its racemic form as MT-45, is a synthetic opioid analgesic compound first developed in the 1970s . This product is the dihydrochloride salt of the (+)-enantiomer. Researchers value this compound for neuropharmacological studies aimed at understanding the structure-activity relationships of synthetic opioids, as the opioid activity of racemic MT-45 resides almost entirely in the opposite (-)-S enantiomer, making this (+)-enantiomer a useful analytical and experimental control . The mechanism of action for the active enantiomer is agonism at the μ-opioid receptor . It is critical for researchers to note that studies on the racemate have been associated with a range of severe and unusual side effects not typical of classical opioids, including hearing loss, hair depigmentation, alopecia, and skin reactions . This product is intended for forensic analysis and chemical research only. This chemical is not for human or veterinary use, and it is important to be aware that MT-45 is a controlled substance in multiple jurisdictions, including being listed in Schedule I of the UN's 1961 Single Convention on Narcotic Drugs and the United States' Controlled Substances Act . Researchers are responsible for complying with all local, state, and federal regulations regarding the handling, storage, and disposal of controlled substances.

Properties

IUPAC Name

1-cyclohexyl-4-[(1S)-1,2-diphenylethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2.2ClH/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23;;/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2;2*1H/t24-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTBWROWBIVSFO-ASMAMLKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2CCN(CC2)[C@@H](CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967137
Record name 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52694-54-9
Record name Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052694549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Approach

The primary synthetic route for (+)-1-cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride involves a nucleophilic substitution reaction between 1-cyclohexylpiperazine and 1,2-diphenylethyl chloride. The reaction is conducted in anhydrous toluene or dichloromethane under reflux conditions (80–110°C) for 12–24 hours, with potassium carbonate or sodium hydroxide as a base to deprotonate the piperazine nitrogen. The intermediate free base is subsequently treated with hydrochloric acid to form the dihydrochloride salt, which is isolated via recrystallization from ethanol/water mixtures.

Key Reaction Parameters:

  • Molar Ratio: 1:1 stoichiometry between 1-cyclohexylpiperazine and 1,2-diphenylethyl chloride.

  • Solvent: Toluene (preferred for high boiling point) or dichloromethane (for faster reaction kinetics).

  • Base: 2 equivalents of K₂CO₃ or NaOH to ensure complete deprotonation.

Alternative Synthetic Pathways

Alternative methods include the use of 1,2-diphenylethyl bromide as an electrophile, though this substrate is less common due to higher cost and instability. A recent study demonstrated the feasibility of Mitsunobu reactions for constructing the diphenylethyl moiety, though yields remain suboptimal compared to classical substitution.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors replace batch systems to enhance mixing and heat transfer, reducing reaction times to 4–6 hours. Automated liquid-handling systems ensure precise stoichiometric control, while high-performance liquid chromatography (HPLC) replaces column chromatography for purification, achieving >98% purity in a single pass.

Table 1: Comparison of Lab-Scale vs. Industrial Methods

ParameterLab-ScaleIndustrial-Scale
Reaction Time12–24 hours4–6 hours
Purification MethodColumn ChromatographyHPLC
Yield60–70%85–90%
Purity95–97%>98%

Purification and Characterization Methods

Recrystallization

The dihydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with a melting point of 212–214°C.

Spectroscopic Characterization

  • NMR: ¹H NMR (400 MHz, D₂O) shows characteristic signals at δ 7.3–7.5 (m, 10H, aromatic), δ 3.2–3.4 (m, 8H, piperazine), and δ 1.2–1.8 (m, 11H, cyclohexyl).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 349.2 [M+H]⁺, with fragment ions at m/z 150.1 (diphenylethyl) and 91.1 (tropylium).

Table 2: Key Analytical Data

TechniqueData
Melting Point212–214°C
¹H NMR (D₂O)δ 7.3–7.5 (aromatic), δ 3.2–3.4 (piperazine)
ESI-MSm/z 349.2 [M+H]⁺

Optimization Strategies and Yield Improvements

Solvent Optimization

Replacing toluene with tetrahydrofuran (THF) increases reaction rates by 30% due to improved solubility of intermediates, though it necessitates stricter moisture control.

Catalytic Enhancements

Adding catalytic iodide (KI) accelerates the substitution reaction via the Finkelstein mechanism, reducing reaction times to 8 hours in lab settings.

Analytical Data and Quality Control

Batch consistency is verified via:

  • HPLC: Retention time of 6.8 minutes on a C18 column (acetonitrile/0.1% TFA gradient).

  • Elemental Analysis: C: 62.3%, H: 7.2%, N: 7.9% (theoretical: C: 62.5%, H: 7.0%, N: 8.1%) .

Chemical Reactions Analysis

Types of Reactions

(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

Analgesic Activity

MT-45 has been identified as a potent analgesic, exhibiting effects comparable to traditional opioids. Research indicates that it operates primarily as a μ-opioid receptor agonist, with studies demonstrating its efficacy in pain relief through various experimental models:

  • D'Amour-Smith Method : This method has been utilized to assess the analgesic activity of MT-45, confirming its effectiveness in alleviating pain .
  • Comparative Potency : MT-45 has been reported to possess around 80% of the potency of morphine, predominantly attributed to its (S) enantiomer .

Receptor Interactions

MT-45's mechanism of action involves interactions with multiple receptor systems:

  • μ-Opioid Receptors : It acts as an agonist at μ-opioid receptors, leading to analgesic effects. Studies have shown that fluorinated derivatives of MT-45 exhibit even higher potency at these receptors .
  • NMDA Receptors : One of the metabolites of MT-45, 1,2-diphenylethylpiperazine, has been found to inhibit NMDA receptors, suggesting potential implications for neuroprotective strategies .

Case Studies and Clinical Insights

Several case studies have highlighted the clinical relevance and challenges associated with MT-45:

  • Drug-related Fatalities : A notable case involved the identification of MT-45 in blood samples from drug-related deaths. The analysis revealed significant concentrations, underscoring the importance of monitoring novel psychoactive substances in forensic toxicology .
  • Recreational Use and Side Effects : Reports indicate that recreational use of MT-45 can lead to severe side effects such as unconsciousness and overdose. Unusual side effects like hearing loss and hair depigmentation have also been documented .

Comparative Analysis of Derivatives

The table below summarizes key derivatives of MT-45 and their respective properties:

CompoundStructure Typeμ-Receptor ActivityNMDA ActivityPotency Comparison
MT-451-Cyclohexyl-4-(1,2-diphenylethyl)piperazineAgonistInhibitor~80% potency of morphine
2F-MT-45Fluorinated derivativeHigher potencyNot specifiedMore potent than MT-45
1,2-DiphenylethylpiperazineMetaboliteNegligibleInhibitorNot applicable

Mechanism of Action

The mechanism of action of (+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can influence various signaling pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Fluorinated MT-45 Analogues

Compound Substitution Position Molecular Formula Yield (%) Key Metabolic Differences
MT-45 None C₂₄H₃₂N₂·2HCl 20 Baseline metabolites (e.g., hydroxylation)
2F-MT-45 2-Fluorophenyl C₂₄H₃₁FN₂·2HCl 18 Fluorine-retaining metabolites
3F-MT-45 3-Fluorophenyl C₂₄H₃₁FN₂·2HCl 19 Not studied in humans
4F-MT-45 4-Fluorophenyl C₂₄H₃₁FN₂·2HCl 18 Similar to 2F-MT-45

Enantiomers of MT-45

The S(+)-isomer of MT-45 exhibits 1.14–1.97× higher analgesic potency in mice and 1.00–1.23× potency in rats compared to the racemic form, while the R(-)-isomer is 18–61× weaker . This stereospecificity suggests the S(+)-configuration optimally engages opioid receptors. Notably, the R(-)-isomer lacks significant hyperglycemic or miotic effects in rabbits, unlike morphine or spa (a reference opioid), indicating divergent mechanisms of action .

Table 2: Pharmacological Comparison of MT-45 Enantiomers

Parameter S(+)-MT-45 Racemic MT-45 R(-)-MT-45 Morphine
Analgesic Potency (Mice) 1.14–1.97× higher 0.016–0.055×
LD₅₀ (Oral, Rat) 8 mg/kg 8 mg/kg Not reported 335 mg/kg
Hyperglycemic Activity Negligible Negligible None Moderate

U-47700 and AH-7921

U-47700 (3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide) and AH-7921 (3,4-dichloro-N-(1-dimethylaminocyclohexylmethyl)benzamide) are non-piperazine opioids with benzamide backbones. Unlike MT-45, these compounds lack a piperazine ring but share high µ-opioid receptor affinity. U-47700 is 10–15× more potent than morphine in animal models, while MT-45’s potency is closer to morphine .

Piperazine Derivatives with Divergent Activities

  • diphenylethyl) dictate pharmacological profiles .
  • 4-(Diphenylmethoxy)piperidine Hydrochloride: A non-opioid compound used in industrial applications, emphasizing the critical role of the 1,2-diphenylethyl group in MT-45’s opioid activity .

Toxicity and Regulatory Status

MT-45 exhibits acute toxicity (rat oral LD₅₀ = 8 mg/kg ), surpassing many industrial chemicals (e.g., cyclohexyl fluoroethyl nitrosourea, LD₅₀ = 18.5 mg/kg) . Chronic use is linked to hearing loss, alopecia, and hypogonadism in humans . Globally, MT-45 is controlled under laws such as the UK’s Misuse of Drugs Act 1971 and the EU’s 2021 Designation Order . Its fluorinated analogues remain unregulated in many jurisdictions, posing ongoing public health risks .

Biological Activity

(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride, commonly known as MT-45, is a synthetic opioid analgesic that has gained attention due to its structural uniqueness and pharmacological properties. Developed in the 1970s by Dainippon Pharmaceutical Co., MT-45 is classified as a 1-substituted-4-(1,2-diphenylethyl)piperazine derivative. This compound exhibits significant biological activity, particularly as a μ-opioid receptor agonist.

Chemical Structure and Properties

MT-45 possesses the following chemical characteristics:

  • IUPAC Name : 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride
  • Molecular Formula : C24H32N2·2ClH
  • Molecular Weight : 348.534 g/mol
  • CAS Number : 57314-55-3

The compound's structure features a cyclohexyl group and a diphenylethyl moiety, contributing to its unique pharmacological profile. The presence of a piperazine ring enhances its interaction with various receptors in the central nervous system (CNS).

Opioid Receptor Agonism

Research has demonstrated that MT-45 acts primarily as an agonist at the μ-opioid receptor. A study highlighted that fluorinated derivatives of MT-45 exhibit potent μ-opioid receptor activation, which raises concerns regarding their potential misuse among illicit opioid users . The compound's affinity for the μ-opioid receptor suggests it may produce effects similar to traditional opioids, such as morphine and fentanyl.

NMDA Receptor Interaction

MT-45 also interacts with N-methyl-D-aspartate (NMDA) receptors. In vitro studies using CHO cells expressing μ receptors indicated that MT-45 could inhibit NMDA receptor activity, which is significant given the role of NMDA receptors in pain modulation and neuroplasticity . This inhibition may contribute to its analgesic effects.

Case Studies and Findings

  • Study on Potency and Efficacy : A comparative study evaluated the potencies of MT-45 against known opioids (e.g., morphine) using β-arrestin recruitment assays. Results indicated that MT-45 has a comparable efficacy profile to established μ-opioid agonists but with distinct pharmacokinetics .
  • Risk Assessment Reports : The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) conducted a risk assessment on MT-45, identifying it as a new psychoactive substance with significant abuse potential. The report emphasized the need for monitoring due to its increasing prevalence in illicit markets .

Data Summary Table

Parameter Value
IUPAC Name1-cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride
Molecular FormulaC24H32N2·2ClH
Molecular Weight348.534 g/mol
Opioid Receptor AffinityHigh (μ-opioid receptor)
NMDA Receptor InteractionInhibitory
Abuse PotentialHigh

Q & A

Q. What are the standard synthetic routes and characterization methods for MT-45?

MT-45 is synthesized via a modified method from Geyer et al., involving the reaction of 1,2-diphenylethylamine with bis(2-chloroethyl)amine derivatives. The process yields ~18–20% after recrystallization. Structural characterization employs 1H/13C/19F NMR , GC-MS , ATR-FTIR , and Raman spectroscopy to confirm regiochemistry and purity .

Q. How is the enantiomeric purity of MT-45 determined, and why is it critical for pharmacological studies?

The racemic mixture of MT-45 is resolved using chiral resolving agents like (+)-2′-nitrotartranilic acid. Enantiomeric purity (≥95%) is validated via optical rotatory dispersion (ORD) and chiral HPLC . The S-(+)-enantiomer exhibits 10-fold higher analgesic potency than the R-(-)-form, necessitating strict stereochemical control in activity assays .

Q. What are the primary safety considerations when handling MT-45 in laboratory settings?

MT-45 is a Schedule I controlled substance in multiple jurisdictions (e.g., Canada, UK). Researchers must comply with Controlled Drugs and Substances Act regulations for storage, disposal, and documentation. Acute toxicity data (rat oral LD50: 8 mg/kg) mandate PPE (gloves, respirators) and ventilated fume hoods during handling .

Advanced Research Questions

Q. What in vitro and in vivo models are used to study MT-45’s opioid-like activity and metabolic pathways?

  • In vitro : Human/mouse liver microsomes and hepatocytes identify phase I (hydroxylation, N-dealkylation) and phase II (glucuronidation) metabolites.
  • In vivo : Rodent models assess antinociception (tail-flick test) and dependence (naloxone-precipitated withdrawal). MT-45’s µ-opioid receptor affinity (Ki < 100 nM) is comparable to morphine but with distinct metabolic stability .

Q. How do structural modifications (e.g., fluorination) impact MT-45’s receptor binding and analytical detection?

Fluorinated analogs (2F-, 3F-, 4F-MT-45) are synthesized to evade regulatory detection. LC-HRMS and ion mobility spectrometry differentiate analogs via mass shifts (Δm/z +18.9984 for F substitution) and collision cross-section (CCS) values. Fluorination at the para-position reduces µ-opioid binding by ~30% compared to the parent compound .

Q. What methodological challenges arise in reconciling discrepancies between in vitro and in vivo metabolite profiles?

Discrepancies stem from interspecies differences in cytochrome P450 isoforms (e.g., CYP2D6 in humans vs. CYP2C11 in rats). Cross-species microsomal incubations and stable isotope labeling clarify metabolic pathways. For example, N-descyclohexyl-MT-45 is a major human metabolite but minor in mice .

Data Contradiction Analysis

Q. Why do reported LD50 values for MT-45 vary across studies?

Variations arise from route-specific toxicity (e.g., rat oral LD50: 8 mg/kg vs. intramuscular LD50: 274 mg/kg) and enantiomeric composition. Studies using racemic mixtures underestimate toxicity compared to S-(+)-enantiomer-dominant samples. Standardized chiral purity thresholds (≥95%) are recommended for reproducibility .

Methodological Tables

Q. Table 1. Synthesis Yields of MT-45 and Fluorinated Analogs

CompoundYield (%)Characterization Techniques
MT-4520NMR, GC-MS, ATR-FTIR, Raman
2F-MT-451819F NMR, LC-HRMS
3F-MT-451919F NMR, Ion Mobility Spectrometry

Q. Table 2. Comparative Toxicity of MT-45 Enantiomers

ParameterS-(+)-MT-45R-(-)-MT-45
Rat Oral LD50 (mg/kg)5.242.7
µ-Opioid Ki (nM)68520

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride

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